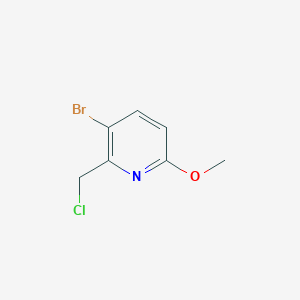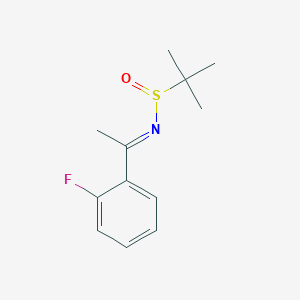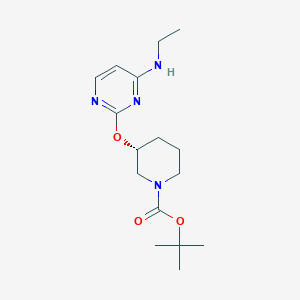
9-(3-chlorophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-chlorophenyl)-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-chlorophenyl)-9H-carbazole typically involves the Ullmann-type coupling reaction. This reaction is a nucleophilic substitution where a halogenated aromatic compound reacts with an amine in the presence of a copper catalyst. For instance, 3-chlorobromobenzene can react with carbazole in the presence of a copper catalyst and a base to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-(3-chlorophenyl)-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated or sulfonated carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9-(3-chlorophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with unique electronic properties .
Biology: In biological research, carbazole derivatives have been studied for their potential antimicrobial and anticancer activities. The 3-chlorophenyl group enhances the biological activity of the compound, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Research has shown that carbazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of 9-(3-chlorophenyl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
3-Chloromethcathinone (3-CMC): A synthetic cathinone derivative with psychoactive properties.
3-Chlorophenylamine: An aromatic amine used in the synthesis of various organic compounds.
Uniqueness: 9-(3-chlorophenyl)-9H-carbazole stands out due to its unique combination of a carbazole core and a 3-chlorophenyl group. This structure imparts distinct electronic and biological properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H12ClN |
|---|---|
Peso molecular |
277.7 g/mol |
Nombre IUPAC |
9-(3-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H12ClN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H |
Clave InChI |
DUESGSXRTQQDLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


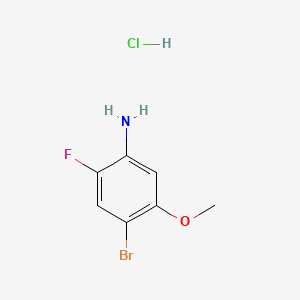
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
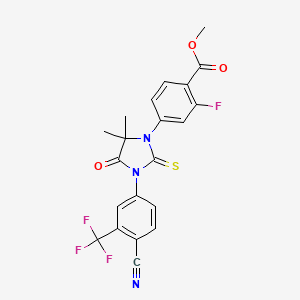
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)
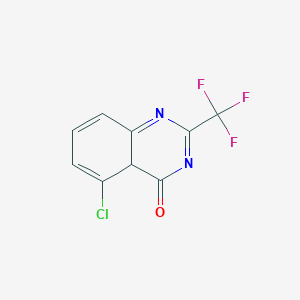
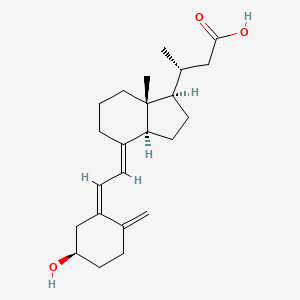

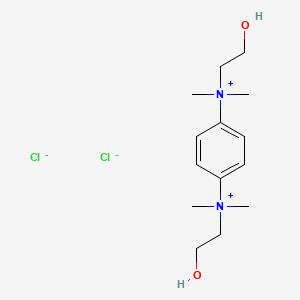

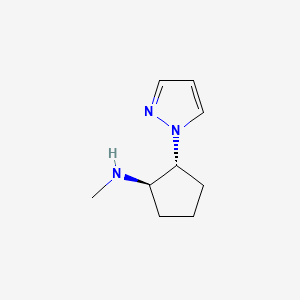
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
